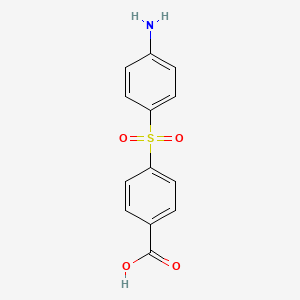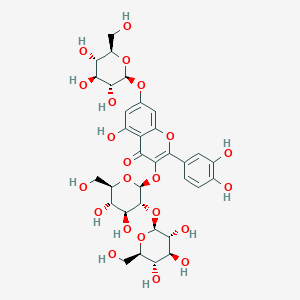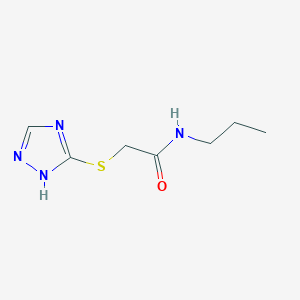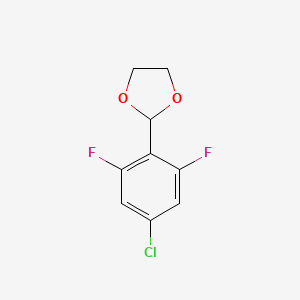![molecular formula C12H18N2O B14080707 Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- CAS No. 101512-39-4](/img/structure/B14080707.png)
Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a dimethylamino group and a propyl chain, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- typically involves the reaction of 2-hydroxybenzaldehyde with 3-(dimethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Phenol, 2-(dimethylamino)-: This compound is similar in structure but lacks the propyl chain.
3-(Dimethylamino)phenol: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
101512-39-4 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
2-[3-(dimethylamino)propyliminomethyl]phenol |
InChI |
InChI=1S/C12H18N2O/c1-14(2)9-5-8-13-10-11-6-3-4-7-12(11)15/h3-4,6-7,10,15H,5,8-9H2,1-2H3 |
InChIキー |
VHKCETMXTUAEIL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN=CC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)



![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)

![(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one](/img/structure/B14080655.png)
![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)

![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)

